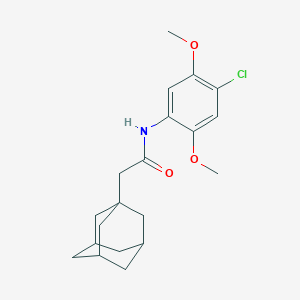
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, commonly referred to as ACDPA, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA. ACDPA has shown potential in various scientific applications, including in the treatment of neurodegenerative diseases and as a potential therapeutic agent for addiction.
作用機序
ACDPA's mechanism of action is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. ACDPA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects in addiction and neurodegenerative diseases.
Biochemical and Physiological Effects
ACDPA has been shown to have various biochemical and physiological effects in animal models. ACDPA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
ACDPA has several advantages for use in lab experiments. ACDPA is a synthetic compound that can be easily synthesized in high purity. Additionally, ACDPA has been extensively studied and validated through various analytical techniques.
However, ACDPA also has limitations for use in lab experiments. ACDPA's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, ACDPA's effects may vary depending on the animal model used, which may limit its generalizability to humans.
将来の方向性
There are several future directions for research on ACDPA. In neurodegenerative diseases, future research could focus on the potential use of ACDPA in other conditions such as Parkinson's disease and Huntington's disease. Additionally, future research could investigate the potential use of ACDPA in combination with other therapeutic agents.
In addiction research, future research could investigate the potential use of ACDPA in other drugs of abuse, such as opioids and nicotine. Additionally, future research could investigate the potential use of ACDPA in combination with behavioral therapies for addiction.
Overall, ACDPA has shown significant potential in various scientific applications and warrants further investigation.
合成法
The synthesis of ACDPA involves the reaction of 2-(1-adamantyl)amine with 4-chloro-2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. This method yields ACDPA with high purity and has been validated through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
ACDPA has been extensively studied for its potential therapeutic effects in various scientific fields. In neurodegenerative diseases, ACDPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In addiction research, ACDPA has been investigated as a potential therapeutic agent for drug abuse. ACDPA has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Furthermore, ACDPA has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
特性
分子式 |
C20H26ClNO3 |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26ClNO3/c1-24-17-7-16(18(25-2)6-15(17)21)22-19(23)11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,22,23) |
InChIキー |
RDKJBZWZQLIWSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
